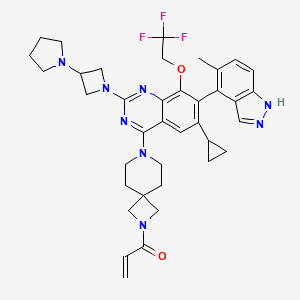

KRAS G12C inhibitor 38

Description

Properties

Molecular Formula |

C38H43F3N8O2 |

|---|---|

Molecular Weight |

700.8 g/mol |

IUPAC Name |

1-[7-[6-cyclopropyl-7-(5-methyl-1H-indazol-4-yl)-2-(3-pyrrolidin-1-ylazetidin-1-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |

InChI |

InChI=1S/C38H43F3N8O2/c1-3-30(50)49-20-37(21-49)10-14-47(15-11-37)35-27-16-26(24-7-8-24)32(31-23(2)6-9-29-28(31)17-42-45-29)34(51-22-38(39,40)41)33(27)43-36(44-35)48-18-25(19-48)46-12-4-5-13-46/h3,6,9,16-17,24-25H,1,4-5,7-8,10-15,18-22H2,2H3,(H,42,45) |

InChI Key |

PBENVJNCTVARNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)C3=C(C=C4C(=C3OCC(F)(F)F)N=C(N=C4N5CCC6(CC5)CN(C6)C(=O)C=C)N7CC(C7)N8CCCC8)C9CC9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of small molecules capable of directly targeting the KRAS G12C mutant protein represents a landmark achievement in oncology. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep binding pockets. The development of covalent inhibitors that specifically bind to the mutant cysteine at position 12 has ushered in a new era of targeted therapy for a significant subset of non-small cell lung cancer, colorectal cancer, and other solid tumors. This guide provides a comprehensive overview of the core mechanism of action of KRAS G12C inhibitors, details the key experimental protocols for their characterization, and presents a thorough analysis of the clinical mechanisms of acquired resistance, with a particular focus on the seminal findings from a cohort of 38 patients treated with adagrasib.

Core Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form. This constitutively active state drives downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.

KRAS G12C inhibitors are covalent, allosteric inhibitors that selectively target the mutant cysteine residue. Their mechanism of action can be summarized in the following key steps:

-

Selective Binding to the Inactive State: These inhibitors preferentially bind to the GDP-bound, inactive conformation of KRAS G12C.

-

Covalent Modification: The inhibitor forms an irreversible covalent bond with the thiol group of the cysteine residue at position 12.

-

Allosteric Inhibition: This covalent modification occurs in a previously unrecognized pocket located beneath the effector-binding switch-II region.

-

Trapping in the Inactive State: The inhibitor locks the KRAS G12C protein in its inactive GDP-bound state.

-

Inhibition of Downstream Signaling: By preventing the cycling to the active GTP-bound state, the inhibitor blocks the activation of downstream effector proteins such as RAF kinases, thereby suppressing the MAPK and PI3K/AKT signaling cascades.

This targeted approach has demonstrated significant anti-tumor activity in preclinical models and patients with KRAS G12C-mutant cancers.

Signaling Pathway

Caption: The KRAS signaling pathway and the mechanism of G12C inhibition.

Quantitative Data

The following tables summarize key quantitative data for two FDA-approved KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849).

Table 1: Preclinical Potency of KRAS G12C Inhibitors

| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |

| Sotorasib | Cell Viability | NCI-H358 | 35 | [1] |

| Cell Viability | NCI-H23 | 44 | [1] | |

| Adagrasib | p-ERK Inhibition | MIA PaCa-2 | ~5 | [2] |

| Cell Viability | NCI-H358 | 14 | [1] | |

| Cell Viability | MIA PaCa-2 | 5 | [1] | |

| KRAS G12C/SOS1 Binding | - | 0.21 | [3] | |

| kinact/KI | - | 35 mM-1s-1 | [4] |

Table 2: Clinical Efficacy of KRAS G12C Inhibitors in NSCLC

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Sotorasib | CodeBreaK 100 (Phase II) | 37.1% | 6.8 months | [5] |

| CodeBreaK 200 (Phase III) | 28% | 5.6 months | [5] | |

| Adagrasib | KRYSTAL-1 (Phase II) | 42.9% | 6.5 months | [2] |

Mechanisms of Acquired Resistance: Insights from the 38-Patient Cohort

A pivotal study by Awad et al. investigated the mechanisms of acquired resistance to adagrasib in a cohort of 38 patients (27 with NSCLC, 10 with colorectal cancer, and 1 with appendiceal cancer) who initially responded to therapy and then progressed.[6][7] Putative resistance mechanisms were identified in 45% of these patients.[6][7] These mechanisms are broadly categorized into on-target and off-target alterations.

On-Target Resistance: Alterations in KRAS

These mechanisms involve genetic changes in the KRAS gene itself that either prevent inhibitor binding or reactivate the protein.

-

Secondary KRAS Mutations: New mutations in the KRAS G12C allele can interfere with inhibitor binding. In the 38-patient cohort, mutations were observed in the switch-II pocket, the binding site for adagrasib.[7]

-

KRAS Amplification: Increased copy number of the KRAS G12C allele can lead to higher levels of the oncoprotein, overwhelming the inhibitor.

-

Acquired KRAS Activating Mutations: The emergence of new activating mutations in KRAS, such as G12D, G12V, or G13D, on a different allele can drive signaling independently of the inhibited G12C mutant.[8]

Off-Target Resistance: Bypass Tracks

These mechanisms involve alterations in other genes that reactivate the MAPK pathway or activate parallel signaling pathways, bypassing the need for KRAS G12C signaling.

-

Alterations in other RAS-MAPK Pathway Genes: Activating mutations in NRAS and BRAF, or loss-of-function mutations in the tumor suppressor NF1, can reactivate the MAPK cascade downstream of KRAS.

-

Receptor Tyrosine Kinase (RTK) Activation: Amplification of RTKs such as MET or oncogenic fusions involving ALK, RET, BRAF, RAF1, and FGFR3 can lead to strong reactivation of the MAPK and PI3K/AKT pathways.

-

Histologic Transformation: In some NSCLC patients, the tumor transformed from an adenocarcinoma to a squamous cell carcinoma, a different subtype of lung cancer that may be less dependent on KRAS signaling.[6]

Table 3: Summary of Acquired Resistance Mechanisms in the 38-Patient Cohort

| Resistance Mechanism Category | Specific Alterations Observed | Number of Patients |

| On-Target (KRAS Alterations) | Secondary mutations (R68S, H95D/Q/R, Y96C) | 4 |

| Amplification of KRAS G12C | 1 | |

| Acquired activating KRAS mutations (G12D/R/V/W, G13D, Q61H) | 4 | |

| Off-Target (Bypass Tracks) | MET amplification | 1 |

| Activating mutations in NRAS, BRAF, MAP2K1, RET | 4 | |

| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | 5 | |

| Loss-of-function mutations in NF1, PTEN | 2 | |

| Histologic Transformation | Adenocarcinoma to Squamous Cell Carcinoma | 2 |

Note: Some patients had more than one mechanism of resistance.[6][7]

Caption: Overview of on-target and off-target resistance mechanisms.

Experimental Protocols

The characterization of KRAS G12C inhibitors involves a suite of biochemical, cell-based, and in vivo assays.

Biochemical Assays

These assays assess the direct interaction of the inhibitor with the KRAS G12C protein.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays:

-

Principle: Measures the binding of the inhibitor to KRAS G12C by detecting the disruption of the interaction between KRAS G12C and a binding partner (e.g., RAF1, SOS1) or GTP. A terbium-labeled anti-tag antibody serves as the donor, and a fluorescently labeled binding partner or GTP analog serves as the acceptor.

-

Protocol Outline:

-

Recombinant tagged KRAS G12C protein is incubated with the inhibitor at various concentrations.

-

A terbium-labeled anti-tag antibody and a fluorescently labeled binding partner (or GTP analog) are added.

-

The mixture is incubated to allow for binding.

-

The TR-FRET signal is measured on a plate reader. A decrease in the signal indicates inhibition of the interaction.

-

-

Example: The Kras (G12C)-cRAF binding assay kit uses a TR-FRET-based system to detect the binding status between Kras and cRAF.[9]

-

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

-

Principle: Similar to TR-FRET, this bead-based assay measures the proximity of two molecules. Donor beads release singlet oxygen upon excitation, which triggers a chemiluminescent reaction in nearby acceptor beads.

-

Protocol Outline:

-

Biotinylated KRAS G12C is incubated with the inhibitor.

-

Streptavidin-coated donor beads and antibody-conjugated acceptor beads that recognize a binding partner are added.

-

After incubation, the AlphaLISA signal is read. Inhibition is observed as a decrease in signal.

-

-

Example: The AlphaLISA™ Human KRAS G12C GTP Binding Kit is designed to detect the binding activity between human KRAS G12C mutant and GTP.[10]

-

Cell-Based Assays

These assays evaluate the effect of the inhibitor on cellular signaling and viability in KRAS G12C mutant cell lines.

-

p-ERK Inhibition Assay:

-

Principle: Measures the phosphorylation of ERK, a key downstream effector of the MAPK pathway. Inhibition of KRAS G12C should lead to a decrease in p-ERK levels.

-

Protocol Outline:

-

KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) are seeded in microplates.

-

Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 1-3 hours).

-

Cells are lysed, and p-ERK levels are quantified using methods like Western blotting, ELISA, or homogeneous assays like AlphaLISA.[11]

-

IC50 values are calculated from the dose-response curves.

-

-

-

Cell Viability/Proliferation Assay:

-

Principle: Assesses the effect of the inhibitor on the growth and survival of cancer cells.

-

Protocol Outline:

-

KRAS G12C mutant cells are seeded in 96- or 384-well plates.

-

Cells are treated with the inhibitor over a range of concentrations for an extended period (e.g., 72 hours).

-

Cell viability is measured using reagents such as CellTiter-Glo® (which measures ATP levels) or resazurin-based assays.[11]

-

IC50 values are determined from the resulting dose-response curves.

-

-

In Vivo Models

Animal models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of KRAS G12C inhibitors.

-

Xenograft Models:

-

Principle: Human cancer cell lines with the KRAS G12C mutation (e.g., MIA PaCa-2, NCI-H358) or patient-derived xenografts (PDXs) are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Protocol Outline:

-

Tumor cells or fragments are implanted into mice.

-

Once tumors reach a certain volume, mice are randomized into treatment and vehicle control groups.

-

The inhibitor is administered orally or via another appropriate route, typically once or twice daily.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., p-ERK levels, target engagement).[12][13]

-

-

Caption: A simplified workflow for the development of KRAS G12C inhibitors.

Conclusion and Future Directions

The development of KRAS G12C inhibitors has been a transformative event in precision oncology. The core mechanism of these drugs, involving the covalent trapping of the mutant protein in an inactive state, is now well-understood. However, the emergence of acquired resistance, as highlighted by the study of 38 patients treated with adagrasib, underscores the complexity of KRAS-driven cancers and the need for next-generation therapeutic strategies.

Future research will focus on:

-

Combination Therapies: Combining KRAS G12C inhibitors with inhibitors of upstream (e.g., EGFR, SHP2) or downstream (e.g., MEK) signaling molecules to overcome or delay resistance.

-

Targeting the Active State: Developing inhibitors that can bind to the active, GTP-bound form of KRAS G12C.

-

Pan-RAS Inhibitors: Creating inhibitors that can target multiple KRAS mutations, not just G12C.

-

Overcoming Specific Resistance Mutations: Designing novel inhibitors that can bind to KRAS proteins with acquired resistance mutations.

A continued deep understanding of the molecular mechanisms of both inhibitor action and resistance will be paramount to improving outcomes for patients with KRAS G12C-mutant cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 7. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 8. researchgate.net [researchgate.net]

- 9. aurorabiolabs.com [aurorabiolabs.com]

- 10. revvity.com [revvity.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of KRAS G12C Inhibitor 38 (JNJ-74699157/ARS-3248): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy. The discovery of small molecules that can covalently bind to the mutant cysteine-12 residue has marked a significant breakthrough in the field. This technical guide focuses on the discovery and synthesis of the KRAS G12C inhibitor JNJ-74699157, also known as ARS-3248. This compound emerged from a dedicated research program aimed at developing potent and selective inhibitors of this challenging cancer driver. While its clinical development was ultimately halted due to toxicity, the story of JNJ-74699157 provides valuable insights into the medicinal chemistry, pharmacology, and clinical challenges of targeting KRAS G12C.

Discovery and Preclinical Development

JNJ-74699157 (ARS-3248) is an orally available, small molecule inhibitor designed to selectively and covalently target the cysteine-12 residue of the KRAS G12C mutant protein.[1] The inhibitor locks the KRAS protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

The discovery of JNJ-74699157 was the result of a collaboration between Wellspring Biosciences and Janssen Research & Development.[2][3] The program built upon the foundational work of targeting the switch-II pocket of KRAS G12C. Early tool compounds, such as ARS-853 and ARS-1620, demonstrated the feasibility of this approach and paved the way for the development of more optimized clinical candidates like ARS-3248.[2][4]

Mechanism of Action

The primary mechanism of action of JNJ-74699157 is the irreversible covalent modification of the Cys12 residue in the KRAS G12C mutant protein. This is achieved through a reactive functional group on the inhibitor that forms a covalent bond with the thiol group of the cysteine. This covalent binding traps the KRAS G12C protein in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.

Synthesis of JNJ-74699157 (ARS-3248)

While the exact, step-by-step synthesis of JNJ-74699157 is proprietary, the patent literature from Wellspring Biosciences and Janssen discloses the synthesis of structurally related quinazoline-based KRAS G12C inhibitors. The following is a representative synthetic scheme based on these disclosures. The core of the molecule is typically a substituted quinazoline, which serves as a scaffold to present the reactive acrylamide warhead and other functionalities that enhance binding affinity and selectivity.

Representative Experimental Protocol for Synthesis

The following is a generalized protocol based on patent literature for the synthesis of similar quinazoline-based KRAS G12C inhibitors.

Step 1: Quinazolinone Formation A substituted anthranilic acid is reacted with an appropriate reagent, such as formamide or a derivative, often at elevated temperatures, to yield the corresponding quinazolinone.

Step 2: Chlorination The quinazolinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the hydroxyl group to a chlorine, yielding the chloroquinazoline intermediate.

Step 3: Nucleophilic Aromatic Substitution The chloroquinazoline is reacted with a suitable amine-containing side chain via a nucleophilic aromatic substitution reaction. This is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dimethylformamide (DMF) or acetonitrile.

Step 4: Acrylamide Warhead Installation The resulting intermediate, which now contains a free amine, is reacted with acryloyl chloride in the presence of a base to install the reactive acrylamide warhead, yielding the final inhibitor.

Purification: The final compound is typically purified by column chromatography on silica gel, followed by recrystallization or preparative HPLC to achieve high purity. Characterization is performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological and Pharmacokinetic Data

Preclinical Data

Preclinical studies demonstrated that JNJ-74699157 potently inhibited downstream MAPK signaling.[5] The specific IC₅₀ values from these preclinical studies are not publicly available in detail.

Clinical Data and Pharmacokinetics

JNJ-74699157 was evaluated in a Phase I clinical trial (NCT04006301) in patients with advanced solid tumors harboring the KRAS G12C mutation.[6] The study was ultimately terminated due to dose-limiting skeletal muscle toxicities.[7]

Table 1: Summary of Clinical Pharmacokinetic Parameters of JNJ-74699157

| Parameter | Value (at 100 mg dose) | Unit |

| Tmax (median) | 2.0 | hours |

| Cmax (mean) | 1330 | ng/mL |

| AUC0-24h (mean) | 13400 | ng·h/mL |

Data extracted from the Phase I clinical trial publication.[7]

Table 2: Summary of Clinical Trial Outcomes

| Parameter | Finding |

| Dose-Limiting Toxicities | Grades 3-4 increased blood creatinine phosphokinase (CPK).[7] |

| Most Common Adverse Event | Increased blood CPK (observed in 6 out of 10 patients).[7] |

| Clinical Benefit | No significant clinical benefit was observed; the best response was stable disease in 40% of patients.[7] |

Experimental Protocols for Key Assays

Detailed protocols for the specific assays used in the preclinical evaluation of JNJ-74699157 are not publicly available. However, the following are representative protocols for biochemical and cellular assays commonly used to characterize KRAS G12C inhibitors, based on publicly available information for similar compounds.

Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.

Principle: The assay monitors the binding of a fluorescently labeled GTP analog to KRAS G12C in the presence of the guanine nucleotide exchange factor SOS1. Inhibition of this process by a compound results in a decrease in the fluorescence signal.

General Protocol:

-

Recombinant KRAS G12C protein is pre-incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the guanine nucleotide exchange factor SOS1 and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

-

The fluorescence intensity is measured over time using a plate reader.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay: p-ERK Inhibition Assay

This assay assesses the ability of an inhibitor to block the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in cancer cells harboring the KRAS G12C mutation.

Principle: KRAS G12C mutant cancer cells are treated with the inhibitor, and the levels of phosphorylated ERK (p-ERK) are quantified using an immunoassay.

General Protocol:

-

KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of the test compound for a specified period (e.g., 2 hours).

-

Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of p-ERK and total ERK are quantified using a suitable immunoassay method, such as a sandwich ELISA or a bead-based assay (e.g., Meso Scale Discovery).

-

The ratio of p-ERK to total ERK is calculated, and IC₅₀ values are determined from the dose-response curves.

Conclusion

The development of JNJ-74699157 (ARS-3248) represents a significant effort in the quest to target the once-intractable KRAS G12C mutation. While its clinical journey was cut short due to safety concerns, the program contributed to the growing body of knowledge on how to design and optimize covalent inhibitors for this critical oncogene. The preclinical and clinical data, though limited, offer valuable lessons for ongoing and future drug discovery programs targeting KRAS and other challenging cancer targets. The detailed examination of its discovery, synthesis, and biological evaluation provides a case study for medicinal chemists, pharmacologists, and clinical researchers in the field of oncology drug development.

References

- 1. Targeting KRAS: Crossroads of Signaling and Immune Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wellspring Biosciences Announces Clearance of IND Application to Initiate Phase 1 Trial of KRAS G12C Mutant Inhibitor ARS-3248 [prnewswire.com]

- 3. contractpharma.com [contractpharma.com]

- 4. escholarship.org [escholarship.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase I Study of JNJ-74699157 in Patients with Advanced Solid Tumors Harboring the KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to KRAS G12C Inhibitor 38: Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS protein, a key signaling hub in cellular growth pathways, has long been an elusive target in oncology. The discovery of a druggable pocket in the GDP-bound state of the KRAS G12C mutant has paved the way for a new class of targeted therapies. This technical guide provides a comprehensive overview of the binding affinity and kinetics of a novel KRAS G12C inhibitor, designated as inhibitor 38 (also known as Example 18 in patent literature). While specific quantitative binding and kinetic data for inhibitor 38 are not publicly available, this document outlines the established experimental protocols used to characterize such inhibitors and describes the KRAS G12C signaling pathway, providing a framework for understanding the mechanism of action of this class of compounds.

Introduction to KRAS G12C as a Therapeutic Target

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2]

The KRAS G12C mutation results in a constitutively active protein that is locked in a GTP-bound "ON" state, leading to uncontrolled downstream signaling through pathways such as the MAPK and PI3K-AKT cascades.[3][4] The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has been a major breakthrough in cancer therapy.[5] These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, preventing its interaction with guanine nucleotide exchange factors (GEFs) and thereby blocking its activation.[6]

KRAS G12C Signaling Pathways

KRAS G12C drives tumorigenesis primarily through the constitutive activation of the MAPK and PI3K signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of KRAS G12C inhibitors and for identifying potential mechanisms of resistance.

Binding Affinity and Kinetics of KRAS G12C Inhibitor 38

While specific binding affinity (e.g., Kd, IC50) and kinetic parameters (e.g., kon, koff) for inhibitor 38 are not publicly available, the following tables outline the typical data generated for characterizing KRAS G12C inhibitors.

Binding Affinity Data

| Parameter | Description | Typical Value Range for Potent Inhibitors |

| Kd (nM) | Dissociation constant; a measure of binding affinity. Lower values indicate stronger binding. | 0.1 - 100 nM |

| IC50 (nM) | Half-maximal inhibitory concentration; concentration of inhibitor required to inhibit 50% of a biological process (e.g., nucleotide exchange, cell proliferation). | 1 - 500 nM |

Binding Kinetics Data

| Parameter | Description | Typical Value Range for Covalent Inhibitors |

| kon (M-1s-1) | Association rate constant; the rate at which the inhibitor binds to the target. | 104 - 106 M-1s-1 |

| koff (s-1) | Dissociation rate constant; the rate at which the inhibitor dissociates from the target. For irreversible covalent inhibitors, this value is effectively zero. | ~0 s-1 |

| kinact/KI (M-1s-1) | Second-order rate constant of covalent modification; a measure of the efficiency of covalent bond formation. | 104 - 106 M-1s-1 |

Experimental Protocols for Characterizing KRAS G12C Inhibitors

A variety of biochemical and cell-based assays are employed to determine the binding affinity and kinetics of KRAS G12C inhibitors.

Biochemical Assays

These assays utilize purified recombinant KRAS G12C protein to directly measure inhibitor binding and its effect on protein function.

4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for GTP on KRAS G12C.

-

Principle: GDP-loaded KRAS G12C is incubated with the inhibitor. The exchange reaction is initiated by the addition of GTP and the guanine nucleotide exchange factor SOS1. The amount of GTP-bound KRAS G12C is then detected by its binding to the RAS-binding domain (RBD) of cRAF. This interaction brings a donor fluorophore (e.g., on an anti-tag antibody for KRAS) and an acceptor fluorophore (e.g., on an anti-tag antibody for cRAF-RBD) into close proximity, resulting in a FRET signal.[7][8]

-

Protocol Outline:

-

Dispense varying concentrations of the inhibitor into a 384-well plate.

-

Add GDP-loaded, tagged KRAS G12C protein.

-

Initiate the exchange reaction by adding a mixture of GTP and SOS1.

-

Incubate to allow for nucleotide exchange.

-

Add tagged cRAF-RBD.

-

Add TR-FRET detection reagents (donor and acceptor-labeled antibodies).

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate IC50 values from the dose-response curve.

-

4.1.2. AlphaLISA KRAS G12C/cRAF Interaction Assay

This assay also measures the interaction between GTP-bound KRAS G12C and cRAF-RBD but uses a different detection technology.

-

Principle: In the presence of GTP, KRAS G12C binds to cRAF-RBD. In the AlphaLISA format, one protein is tagged (e.g., with biotin) to bind to streptavidin-coated donor beads, and the other is tagged (e.g., with a His-tag) to bind to anti-His-tag acceptor beads. When the proteins interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.[9][10]

-

Protocol Outline:

-

Perform the nucleotide exchange reaction as described for the TR-FRET assay in the presence of the inhibitor.

-

Add biotinylated cRAF-RBD.

-

Add streptavidin-coated donor beads and anti-His-tag acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Calculate IC50 values.

-

Cell-Based Assays

These assays are performed in cancer cell lines endogenously expressing KRAS G12C to assess the inhibitor's activity in a more physiologically relevant context.

4.2.1. Phospho-ERK (pERK) Assay

This assay measures the phosphorylation of ERK, a downstream effector in the MAPK pathway, as a readout of KRAS G12C activity.

-

Principle: Inhibition of KRAS G12C leads to a decrease in the phosphorylation of ERK. This can be quantified by Western blotting or by a high-throughput method like AlphaLISA or HTRF, which uses specific antibodies against total ERK and phosphorylated ERK.[11][12]

-

Protocol Outline (AlphaLISA):

-

Seed KRAS G12C mutant cells in a 96- or 384-well plate and allow them to adhere.

-

Treat cells with a dose range of the inhibitor for a specified time.

-

Lyse the cells.

-

Transfer the lysate to an assay plate.

-

Add AlphaLISA acceptor beads conjugated to an anti-pERK antibody and biotinylated anti-ERK antibody, followed by streptavidin-donor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Normalize the pERK signal to the total ERK signal and determine the IC50.

-

Conclusion

KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. While the precise binding affinity and kinetic profile of inhibitor 38 are not yet in the public domain, the experimental methodologies outlined in this guide provide a robust framework for its characterization. The continued development and detailed profiling of new KRAS G12C inhibitors like inhibitor 38 are essential for expanding the therapeutic arsenal against these challenging malignancies. Further studies are anticipated to disclose the specific quantitative data for this compound, which will be critical for its continued preclinical and potential clinical development.

References

- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. AlphaLISA KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 11. youtube.com [youtube.com]

- 12. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on the Structural Biology and Crystallography of KRAS G12C Inhibitor 38 (Sotorasib/AMG 510)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural biology and crystallography of the landmark KRAS G12C inhibitor, compound 38, clinically known as sotorasib (AMG 510). Sotorasib is a first-in-class, orally bioavailable, covalent inhibitor that has ushered in a new era of targeted therapy for cancers harboring the KRAS G12C mutation. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for structural studies, and visualizes relevant biological and experimental workflows.

Introduction to KRAS G12C and Sotorasib (Inhibitor 38)

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to its high affinity for GTP/GDP and the absence of deep binding pockets on its surface. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. This mutation introduces a reactive cysteine residue that has become the target for a new class of covalent inhibitors.

Sotorasib (AMG 510), referred to as compound 38 in its discovery phase, was developed by Amgen and represents a breakthrough in targeting KRAS G12C. It selectively and irreversibly binds to the mutant cysteine-12, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key crystallographic and activity data for sotorasib (AMG 510).

Table 1: Crystallographic Data for KRAS G12C in Complex with Sotorasib

| PDB ID | Ligand | Resolution (Å) | R-Value Work | R-Value Free | Space Group |

| 6OIM | Sotorasib (AMG 510) | 1.65 | 0.181 | 0.215 | P 21 21 21 |

Data sourced from the RCSB Protein Data Bank.[1][2]

Table 2: In Vitro Activity of Sotorasib (AMG 510)

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| MIA PaCa-2 | Pancreatic Cancer | ~0.005 - 0.009 | Cell Viability |

| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | Cell Viability |

| SW1573 | Non-Small Cell Lung Cancer | >7.5 | Cell Viability |

| A549 (KRAS G12S) | Non-Small Cell Lung Cancer | >7.5 | Cell Viability |

IC50 values represent the concentration of sotorasib required to inhibit cell viability by 50%. Data indicates high potency and selectivity for KRAS G12C mutant cells.[3][4][5]

Structural Biology of the Sotorasib-KRAS G12C Interaction

The crystal structure of sotorasib in complex with KRAS G12C (PDB ID: 6OIM) reveals the molecular basis of its inhibitory action.[1][2][6] Sotorasib binds in a shallow pocket on the protein surface, known as the Switch-II pocket, which is present in the inactive GDP-bound state. The key interactions are:

-

Covalent Bond Formation: The acrylamide warhead of sotorasib forms an irreversible covalent bond with the thiol group of the mutant Cysteine-12 residue.[7]

-

Switch-II Pocket Occupancy: The core of the sotorasib molecule occupies the Switch-II pocket, sterically hindering the conformational changes required for KRAS to switch to its active GTP-bound state.

-

Cryptic Pocket Engagement: A key feature of sotorasib's high potency is its ability to access a previously cryptic pocket formed by His95, Tyr96, and Gln99.[1] This interaction, particularly with His95, significantly enhances binding affinity and selectivity.

By locking KRAS G12C in this inactive conformation, sotorasib prevents its interaction with downstream effector proteins such as RAF, thus blocking the oncogenic signaling cascade.

Signaling Pathway and Experimental Workflows

KRAS Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and highlights the point of inhibition by sotorasib.

Experimental Workflow for Structural Determination

The diagram below outlines the typical workflow for determining the crystal structure of the KRAS G12C-sotorasib complex.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural determination of the KRAS G12C-sotorasib complex, based on established protein crystallography practices and information inferred from relevant publications.

Protein Expression and Purification

-

Gene Expression : The human KRAS gene (residues 1-169) with the G12C mutation is cloned into a suitable expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., His-tag). The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction : Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of ~0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and cultures are incubated overnight at a reduced temperature (e.g., 18-20°C) to enhance soluble protein expression.

-

Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris pH 8.0, 500 mM NaCl, 2 mM TCEP). Lysis is performed using a homogenizer or sonicator.

-

Affinity Chromatography : The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged KRAS G12C is eluted using an imidazole gradient.

-

Tag Cleavage and Size-Exclusion Chromatography : The affinity tag is cleaved using a specific protease (e.g., TEV protease). The protein is further purified by size-exclusion chromatography to separate the cleaved protein from the tag, protease, and any remaining aggregates, yielding a highly pure and homogenous protein sample.

-

Quality Control : The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.

Complex Formation and Crystallization

-

Complex Formation : Purified, GDP-loaded KRAS G12C protein is incubated with an excess of sotorasib (dissolved in a suitable solvent like DMSO) to ensure complete covalent modification of Cysteine-12. The incubation is typically performed for several hours at 4°C or 20°C. The extent of covalent modification is confirmed by mass spectrometry.

-

Crystallization : The KRAS G12C-sotorasib complex is concentrated to a suitable concentration (e.g., 10-20 mg/mL). Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) at a constant temperature (e.g., 20°C). A wide range of commercial and in-house screens are tested, varying precipitants, buffers, and additives.

-

Crystal Optimization : Initial crystal hits are optimized by varying the concentrations of the protein, precipitant, and other components of the crystallization condition to obtain large, single, well-diffracting crystals. For the 6OIM structure, crystals were grown in conditions containing phosphate salts.[4]

X-ray Data Collection and Structure Determination

-

Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source, which provides a high-intensity, tunable X-ray beam.[4]

-

Data Processing : The diffraction images are processed using software packages like XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.

-

Structure Solution : The phase problem is solved using the molecular replacement method, with a previously determined structure of KRAS (e.g., PDB ID: 4OBE) used as a search model.[4]

-

Model Building and Refinement : An initial model of the KRAS G12C-sotorasib complex is built into the electron density map. The structure is then refined using software like PHENIX or REFMAC5, which involves iterative cycles of manual model adjustments and automated refinement to improve the fit of the model to the experimental data.

-

Validation and Deposition : The final structure is validated to ensure it has good stereochemistry and fits the electron density map well. The atomic coordinates and structure factors are then deposited in the Protein Data Bank (PDB).[2]

Conclusion

The structural and biological characterization of sotorasib (Inhibitor 38) has been a pivotal achievement in oncology drug discovery. The detailed crystallographic analysis of its complex with KRAS G12C has not only elucidated its precise mechanism of action but has also provided a structural blueprint for the development of next-generation KRAS inhibitors. The methodologies outlined in this guide represent the standard workflows that enabled this landmark discovery, offering a template for future research in this critical area of cancer therapy.

References

- 1. 6OIM: Crystal Structure of human KRAS G12C covalently bound to AMG 510 [ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Characterization of KRAS G12C Inhibitor 38 (AMG 510)

This technical guide provides a comprehensive overview of the preclinical characterization of the KRAS G12C inhibitor, compound (R)-38, also known as AMG 510 (Sotorasib). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecule's mechanism of action, potency, pharmacokinetics, and in vivo efficacy.

In Vitro Characterization

Compound (R)-38 is a potent and selective covalent inhibitor of KRAS G12C. It targets the mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state.[1][2] This prevents downstream signaling through the MAPK pathway, thereby inhibiting tumor cell proliferation.[3][4]

Quantitative In Vitro Data

The following table summarizes the key in vitro parameters for compound (R)-38.

| Parameter | Value | Species/System | Reference |

| Atropisomer Interconversion Barrier (ΔG⧧, kcal/mol) | >31 | - | [1] |

| kinact/KI (M-1s-1) | 9900 ± 1800 | Mass Spectrometry | [1] |

| 5 mM GSH t1/2 (min) | 200 | pH 7.4 Aqueous Phosphate Buffer | [1] |

| Plasma Protein Binding (fu) | |||

| Mouse | 0.06 | 0.25 µM, UC | [1] |

| Rat | 0.05 | 0.25 µM, UC | [1] |

| Dog | 0.17 | 0.25 µM, UC | [1] |

| Human | 0.09 | 0.25 µM, UC | [1] |

fu: fraction unbound; UC: ultracentrifugation; GSH: Glutathione

Experimental Protocols

1.2.1. Determination of Atropisomer Interconversion Barrier: The rotational stability of the atropisomers was assessed using nuclear magnetic resonance (NMR). Kinetic data from NMR experiments were used to determine the Gibbs free energy of activation (ΔG⧧) for the interconversion.[1]

1.2.2. Covalent Inactivation Kinetics (kinact/KI): The second-order rate constant for covalent modification of KRAS G12C was determined using mass spectrometry. The time-course of relative percent bound of the inhibitor was measured at various inhibitor concentrations to calculate kinact/KI.[1]

1.2.3. Glutathione (GSH) Stability Assay: The stability of the compound in the presence of a physiological nucleophile was assessed by measuring its half-life (t1/2) in a 5 mM GSH solution in pH 7.4 aqueous phosphate buffer at 37°C. The depletion of the parent compound was monitored by mass spectrometry.[1]

1.2.4. Plasma Protein Binding: The fraction of unbound drug in plasma from different species was determined at a concentration of 0.25 µM using ultracentrifugation.[1]

Pharmacokinetic Characterization

Pharmacokinetic studies were conducted in multiple species to evaluate the oral bioavailability and other key parameters of compound (R)-38.

Quantitative Pharmacokinetic Data

| Species | Dosing | CL (L h-1 kg-1) | Vss (L/kg) | t1/2 (h) | F (%) | Reference |

| Rat | 1 mg/kg IV, 10 mg/kg PO | 3.4 | 2.0 | 0.5 | 28 | [1] |

| Dog | 1 mg/kg IV, 10 mg/kg PO | 2.2 | 0.73 | 0.4 | 34 | [1] |

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral Bioavailability; IV: Intravenous; PO: Oral

Experimental Protocols

2.2.1. In Vivo Pharmacokinetic Studies: Compound (R)-38 was administered to Sprague-Dawley rats and Beagle dogs via both intravenous and oral routes. For rats, the intravenous vehicle was DMSO, and the oral vehicle was 1% Tween 80, 2% HPMC in water. For dogs, the intravenous vehicle was 10% DMAC, 10% EtOH, 30% propylene glycol in water, and the oral vehicle was 1% Tween 80, 2% HPMC in water. Plasma concentrations of the compound were measured at various time points to determine the pharmacokinetic parameters.[1]

In Vivo Efficacy

The anti-tumor activity of compound (R)-38 was evaluated in a xenograft model of human pancreatic cancer.

Quantitative In Vivo Efficacy Data

| Model | Treatment | Outcome | p-value | Reference |

| MIA PaCa-2 T2 Xenograft | (R)-38 (Oral, QD) | Dose-dependent tumor regression | < 0.0001 | [5] |

QD: Once daily

Experimental Protocols

3.2.1. Xenograft Tumor Model: MIA PaCa-2 T2 human pancreatic tumor xenografts were established in nude mice. Once the tumors reached a certain volume, the mice were treated with compound (R)-38 orally once daily. Tumor volumes were measured over time to assess the anti-tumor efficacy. Statistical analysis was performed using Dunnett's post-hoc analysis and paired T-tests.[5]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Inhibition

Caption: Mechanism of KRAS G12C signaling and inhibition by Compound 38.

Preclinical Characterization Workflow

Caption: General workflow for preclinical characterization of a covalent inhibitor.

References

Delving into the Off-Target Landscape of KRAS G12C Inhibitor 38 (Sotorasib/AMG 510): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the off-target effects of the KRAS G12C inhibitor commonly referred to as compound 38, which is clinically known as Sotorasib (AMG 510). While highly selective for its intended target, a deeper understanding of its interactions with other cellular proteins is critical for a complete safety and efficacy profile. This document summarizes key quantitative data, details the experimental methodologies used for off-target identification, and visualizes relevant pathways and workflows.

Executive Summary

Sotorasib (AMG 510) is a potent and selective covalent inhibitor of KRAS G12C.[1] Its design leverages the unique cysteine residue present in the mutant protein, conferring high selectivity. Initial cysteine proteome profiling studies covering over 6,400 cysteine-containing peptides revealed that only the peptide from KRAS G12C was significantly modified, highlighting its remarkable specificity.[1] However, more recent and sensitive chemoproteomic workflows have identified over 300 potential off-target proteins that are covalently modified by Sotorasib.[2][3] A notable off-target is the tumor suppressor KEAP1, where modification of cysteine 288 can lead to the accumulation of NRF2 in the nucleus.[2][4] This guide will explore these findings in detail.

Quantitative Off-Target Analysis of Sotorasib (AMG 510)

The following table summarizes the identified off-target proteins of Sotorasib, as determined by mass spectrometry-based chemoproteomic profiling. The data is collated from a study by Wang et al. (2023), which employed a pan-AMG510 antibody for enrichment of modified peptides.[2][3]

| Protein | Gene Name | Cysteine Site | Function |

| Kelch-like ECH-associated protein 1 | KEAP1 | Cys288 | Substrate adaptor for E3 ubiquitin ligase, negative regulator of NRF2.[2][4] |

| Aldolase, fructose-bisphosphate A | ALDOA | Cys339 | Enzyme in the glycolysis pathway.[2][4] |

| Reticulon 4 | RTN4 | Cys1101 | Involved in neurite outgrowth and regeneration.[3] |

| Heme oxygenase 2 | HMOX2 | Cys282 | Enzyme that degrades heme.[3] |

| Procollagen-lysine,2-oxoglutarate 5-dioxygenase 3 | PLOD3 | Cys691 | Enzyme in collagen biosynthesis.[3] |

| Retinal pigment epithelium-specific protein | RPE | Cys5 | Involved in vitamin A metabolism.[3] |

| Serine palmitoyltransferase 2 | SPTLC2 | Cys99 | Enzyme in sphingolipid biosynthesis.[3] |

| Ubiquitin-conjugating enzyme E2 O | UBE2O | Cys370 | Involved in protein ubiquitination.[3] |

| Thymidine kinase 1 | TK1 | Cys3 | Enzyme in nucleotide metabolism.[3] |

| Heat shock protein 60 | HSPD1 | Cys237 | Chaperone protein.[3] |

| Keratin, type II cytoskeletal 4 | KRT4 | Cys42 | Structural protein.[3] |

| Annexin A2 | ANXA2 | Cys9 | Calcium-dependent phospholipid-binding protein.[3] |

| Poly(rC)-binding protein 1 | PCBP1 | Cys194 | RNA-binding protein.[3] |

| RNA export 1 | RAE1 | Cys106 | Involved in RNA export from the nucleus.[3] |

| S100 calcium-binding protein A16 | S100A16 | Cys4 | Calcium-binding protein.[3] |

| Voltage-dependent anion-selective channel protein 2 | VDAC2 | Cys91, Cys225 | Forms a channel through the outer mitochondrial membrane.[3] |

Experimental Protocols

Cysteine Reactivity Profiling using Chemoproteomics

This method is employed to identify proteins that are covalently modified by an electrophilic compound like Sotorasib.

a. Cell Culture and Inhibitor Treatment:

-

Human non-small cell lung cancer (NSCLC) cell lines, such as H358 (KRAS G12C), are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

-

Cells are treated with Sotorasib (AMG 510) at a specific concentration (e.g., 2 µM) for various time points to assess the kinetics of covalent modification.[4] A vehicle control (e.g., DMSO) is run in parallel.

b. Cell Lysis and Protein Extraction:

-

Following treatment, cells are harvested and lysed in a buffer containing detergents (e.g., DOC buffer) and protease inhibitors to extract the total proteome.[4]

c. Tryptic Digestion:

-

The extracted proteins are reduced, alkylated, and then digested into smaller peptides using trypsin.

d. Affinity Enrichment of Sotorasib-Modified Peptides:

-

A polyclonal antibody that specifically recognizes the Sotorasib chemical moiety (pan anti-AMG510 antibody) is conjugated to agarose beads.[3]

-

The tryptic peptides are incubated with these antibody-conjugated beads to enrich for peptides that are covalently modified by Sotorasib.[4]

-

Unbound peptides are washed away, and the enriched Sotorasib-modified peptides are eluted.[4]

e. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

-

The enriched peptides are analyzed by high-resolution LC-MS/MS. The mass spectrometer identifies the sequence of the peptides and the precise site of Sotorasib modification (the specific cysteine residue).

f. Data Analysis:

-

The MS data is processed using specialized software to identify the Sotorasib-modified peptides and the corresponding proteins. The relative abundance of these peptides can be quantified to determine the extent of off-target modification.

ALDOA Enzyme Activity Assay

This assay is used to determine the functional consequence of Sotorasib binding to an off-target enzyme.

-

Recombinant human ALDOA protein is incubated with varying concentrations of Sotorasib or a vehicle control.

-

The enzymatic activity of ALDOA is measured by a coupled enzyme assay. The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate.

-

The product of the ALDOA reaction is converted by subsequent enzymes in the assay mix, ultimately leading to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

-

The rate of NADH oxidation is proportional to the ALDOA activity, allowing for the determination of an IC50 value for Sotorasib's inhibition of ALDOA.[4]

Immunofluorescence for NRF2 Nuclear Translocation

This method visualizes the cellular localization of NRF2 to assess the impact of KEAP1 modification.

-

NSCLC cells are grown on coverslips and treated with Sotorasib or a vehicle control.

-

Cells are then fixed, permeabilized, and incubated with a primary antibody specific for NRF2.

-

A fluorescently labeled secondary antibody is used to detect the primary antibody.

-

The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

The coverslips are mounted on slides and imaged using a fluorescence microscope to observe the localization of NRF2. An increase in nuclear NRF2 staining indicates translocation from the cytoplasm.[2]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Sotorasib (AMG 510), a KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Sotorasib (AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutation.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of GTP for its active site and the lack of well-defined binding pockets. The discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant has enabled the development of targeted covalent inhibitors. Sotorasib (AMG 510) is a pioneering therapeutic in this class, demonstrating significant clinical activity in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2] This document details the key pharmacokinetic and pharmacodynamic properties of Sotorasib, along with the experimental methodologies used to characterize this inhibitor.

Pharmacodynamics

Sotorasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[3] This covalent modification prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the activation of the MAPK signaling pathway, which is crucial for tumor cell proliferation and survival.[3][4]

In Vitro Activity

Sotorasib has demonstrated potent and selective inhibition of KRAS G12C-mutant cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [1] |

| H23 | Non-Small Cell Lung Cancer | 0.6904 | [1] |

Table 1: In Vitro Cell Viability of Sotorasib in KRAS G12C-Mutant Cell Lines.

In Vivo Efficacy

In preclinical xenograft models, orally administered Sotorasib induced tumor regression in a dose-dependent manner.

| Animal Model | Tumor Type (Cell Line) | Dosing Regimen | Outcome | Reference |

| Nude Mice | NSCLC (NCI-H358) | 30 mg/kg, p.o., daily for 28 days | Tumor size reduction | [5] |

| Nude Mice | Pancreatic Cancer (MIA PaCa-2) | 100 mg/kg, p.o., daily | Tumor regression | [6] |

Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models.

Pharmacokinetics

Sotorasib exhibits pharmacokinetic properties that support once-daily oral dosing.

Preclinical Pharmacokinetics

Studies in rats have characterized the absorption, distribution, metabolism, and excretion of Sotorasib.

| Parameter | Value | Animal Model | Dosing | Reference |

| Tmax | 0.21 ± 0.06 h | Mice | 20 mg/kg, single oral dose | [7] |

| Cmax | 4,231 ± 1,208 ng/mL | Mice | 20 mg/kg, single oral dose | [7] |

| t1/2 | 0.60 ± 0.06 h | Mice | 20 mg/kg, single oral dose | [7] |

| AUC0–4 | 3,766 ± 896 ng·h/mL | Mice | 20 mg/kg, single oral dose | [7] |

Table 3: Preclinical Pharmacokinetic Parameters of Sotorasib in Mice.

Clinical Pharmacokinetics

The clinical pharmacokinetics of Sotorasib have been evaluated in patients with KRAS G12C-mutated solid tumors in the CodeBreaK 100 trial.

| Parameter | Value (at 960 mg once daily) | Patient Population | Reference |

| Median Tmax | 1-2 hours | Advanced Solid Tumors | [8][9] |

| Mean Elimination Half-life (t1/2) | 5.5 hours | Advanced Solid Tumors | [9] |

Table 4: Clinical Pharmacokinetic Parameters of Sotorasib. A population pharmacokinetic analysis indicated that Sotorasib exposure increases in a less-than-dose-proportional manner between 180 mg and 960 mg.[10] Co-administration with a high-fat meal resulted in a minimal increase in AUC and Cmax, suggesting that Sotorasib can be taken with or without food.[2]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotorasib in cancer cell lines.

Methodology:

-

KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of Sotorasib (e.g., 0-10 µM) for 72 hours.[4]

-

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[4]

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Western Blot for Phospho-ERK (p-ERK) Inhibition

Objective: To assess the pharmacodynamic effect of Sotorasib on the MAPK signaling pathway.

Methodology:

-

KRAS G12C-mutant cells are treated with Sotorasib (e.g., 100 nM) for various time points (e.g., 4-72 hours).[4]

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of ERK phosphorylation is indicative of Sotorasib's target engagement and downstream signaling blockade.[3]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Sotorasib in a living organism.

Methodology:

-

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

Sotorasib is administered orally, once daily, at specified doses (e.g., 10-100 mg/kg).

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

Quantification of Sotorasib in Plasma

Objective: To determine the concentration of Sotorasib in plasma samples for pharmacokinetic analysis.

Methodology (LC-MS/MS):

-

Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile.[3] An internal standard (e.g., erlotinib) is added to each sample.[3]

-

Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 column with a gradient elution of methanol and formic acid in water.[3]

-

Mass Spectrometric Detection: The eluent is introduced into a triple quadrupole mass spectrometer with positive electrospray ionization. Sotorasib is detected and quantified using selected reaction monitoring (SRM).[3]

-

A calibration curve is generated using standards of known Sotorasib concentrations to determine the concentration in the study samples. The linear range for quantification is typically 2-2,000 ng/mL.[3]

Visualizations

Caption: KRAS Signaling Pathway and Sotorasib Inhibition.

Caption: Experimental Workflow for Sotorasib Characterization.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. dovepress.com [dovepress.com]

- 3. Quantification of KRAS inhibitor sotorasib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 10. aacrjournals.org [aacrjournals.org]

Initial In Vitro Efficacy and Characterization of KRAS G12C Inhibitor 38

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers, and pancreatic cancers.[1][2] The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] Mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant activation of downstream signaling pathways.[1]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket. The discovery of a switch-II pocket that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant has enabled the development of specific, covalent inhibitors.[4][5] These inhibitors bind to the mutant cysteine residue, trapping the KRAS G12C protein in its inactive state and preventing downstream signaling.[6]

This technical guide details the initial in vitro efficacy profile of KRAS G12C Inhibitor 38, a hypothetical, potent, and selective covalent inhibitor. The following sections provide key data from biochemical and cell-based assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

KRAS G12C Signaling and Mechanism of Inhibition

The KRAS G12C oncoprotein primarily signals through the RAF-MEK-ERK (MAPK) pathway to drive cell proliferation and the PI3K-AKT-mTOR pathway to promote cell survival.[1][3][7] this compound covalently binds to the inactive (GDP-bound) form of KRAS G12C, preventing its activation and subsequently blocking the transduction of signals to these critical downstream effector pathways.[1][8]

Biochemical Characterization

Biochemical assays are essential to quantify the direct interaction and inhibitory activity of a compound against its purified protein target.

Data Summary: Binding Affinity and Potency

The binding kinetics and potency of Inhibitor 38 against purified, GDP-bound KRAS G12C protein were assessed. The data demonstrate a rapid, high-affinity interaction and potent inhibition of nucleotide exchange.

| Assay Type | Parameter | KRAS G12C | KRAS WT | Selectivity (WT/G12C) |

| Surface Plasmon Resonance (SPR) | K_D (nM) | 9.6 | > 20,000 | > 2,080-fold |

| Nucleotide Exchange Assay | IC50 (nM) | 8.9 | > 100,000 | > 11,200-fold |

Table 1: Biochemical potency and selectivity of Inhibitor 38 against KRAS G12C versus Wild-Type (WT) KRAS. Data is representative of published covalent inhibitors.[9][10]

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines a method to measure the binding kinetics and affinity (K_D) of an inhibitor to its target protein.

-

Immobilization: Recombinant human KRAS G12C (GDP-bound) protein is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared without the protein to allow for background subtraction.

-

Analyte Preparation: Inhibitor 38 is prepared in a series of concentrations (e.g., 0-1000 nM) in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: The prepared concentrations of Inhibitor 38 are injected sequentially over the KRAS-immobilized and reference flow cells. Association and dissociation are monitored in real-time by measuring the change in response units (RU).

-

Data Analysis: The sensorgram data is double-referenced by subtracting the signals from the reference flow cell and a buffer-only injection. The resulting curves are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Cell-Based Efficacy

Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, assessing its ability to cross the cell membrane, engage its target, and exert a biological effect.

Data Summary: Anti-proliferative Activity

Inhibitor 38 demonstrates potent and selective inhibition of cell proliferation in cancer cell lines harboring the KRAS G12C mutation, with minimal effect on KRAS wild-type cells.

| Cell Line | Cancer Type | KRAS Status | Inhibitor 38 IC50 (nM) |

| NCI-H358 | NSCLC | G12C (Homozygous) | 5.5 |

| MIA PaCa-2 | Pancreatic | G12C (Heterozygous) | 12.8 |

| NCI-H1792 | NSCLC | G12C (Heterozygous) | 25.1 |

| A549 | NSCLC | G12S | > 10,000 |

| HCT116 | Colorectal | G13D | > 10,000 |

| Calu-3 | NSCLC | Wild-Type | > 10,000 |

Table 2: Anti-proliferative IC50 values of Inhibitor 38 across a panel of human cancer cell lines. Data is representative of published selective inhibitors.[11][12]

Experimental Protocol: Cell Viability (CellTiter-Glo® Assay)

This protocol describes a method to measure cell viability by quantifying ATP, an indicator of metabolically active cells.[12]

-

Cell Seeding: Cancer cells are seeded into 96-well, opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: A 10-point, 3-fold serial dilution of Inhibitor 38 is prepared. The cells are treated with the compound dilutions (final concentration range typically from 0.1 nM to 10,000 nM) and incubated for 72 hours.

-

Lysis and Signal Detection: The plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well according to the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.

-

Data Analysis: Luminescence is recorded using a plate reader. The data is normalized to vehicle (DMSO) treated controls, and the resulting dose-response curves are fitted using a four-parameter logistic regression model to determine the IC50 value.

Data Summary: Inhibition of Downstream Signaling

A key hallmark of a functional KRAS inhibitor is the suppression of downstream MAPK pathway signaling. Inhibitor 38 potently reduces the phosphorylation of ERK (p-ERK), a critical node in this pathway.[13][14]

| Cell Line | KRAS Status | p-ERK Inhibition IC50 (nM) |

| NCI-H358 | G12C | 4.8 |

| MIA PaCa-2 | G12C | 15.2 |

| A549 | G12S | > 10,000 |

Table 3: Potency of Inhibitor 38 in suppressing ERK phosphorylation (p-ERK T202/Y204) in cells.

Experimental Protocol: Western Blot for p-ERK Inhibition

This protocol details the measurement of protein phosphorylation levels via immunoblotting.

-

Cell Treatment and Lysis: NCI-H358 cells are seeded in 6-well plates and grown to ~80% confluency. Cells are serum-starved for 4 hours, then treated with various concentrations of Inhibitor 38 for 2 hours.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Cell lysates are collected and clarified by centrifugation.

-

Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

-

Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour.[15] The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[15]

-

Analysis: Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control to determine the extent of inhibition.

In Vitro Characterization Workflow

The overall process for the initial in vitro assessment of a KRAS G12C inhibitor follows a logical cascade, moving from direct target interaction to cellular functional outcomes.

Summary of Core Findings

This guide outlines the foundational in vitro studies for a novel KRAS G12C inhibitor. The logical relationship between target binding, pathway modulation, and cellular effect is a cornerstone of its preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to KRAS G12C Inhibitor 38 (Sotorasib/AMG 510): Effects on Downstream Signaling Pathways

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology.[1] Mutations in the KRAS gene are among the most common genetic alterations in human cancers, including lung, colorectal, and pancreatic cancers, leading to constitutive activation of signaling pathways that drive cell proliferation and survival.[2][3][4] The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC).[1][5] This specific mutation introduces a reactive cysteine residue that has become the target for a new class of covalent inhibitors.

This technical guide focuses on KRAS G12C inhibitor (R)-38, an early designation for the compound that would become Sotorasib (AMG 510), the first FDA-approved inhibitor for KRAS G12C.[6] We will provide an in-depth analysis of its mechanism of action, its profound effects on downstream signaling pathways, a summary of its efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Sotorasib and other inhibitors of its class function by covalently and irreversibly binding to the mutant cysteine-12 residue of the KRAS G12C protein.[3] This binding event occurs specifically when the protein is in its inactive, guanosine diphosphate (GDP)-bound state.[3][7] By locking KRAS G12C in this "off" state, the inhibitor prevents the exchange of GDP for guanosine triphosphate (GTP), a critical step for KRAS activation.[1] This effectively blocks the protein from interacting with and activating its downstream effector proteins, thereby shutting down the oncogenic signaling cascade.[8][9]

References

- 1. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Deep Dive into KRAS G12C Inhibitor Sensitivity: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the screening and sensitivity of various cell lines to KRAS G12C inhibitors. It includes a compilation of sensitivity data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

The discovery and development of specific inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology. These inhibitors work by covalently binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This action prevents the downstream activation of critical signaling pathways, thereby inhibiting the proliferation of cancer cells harboring this mutation.[3] Understanding the sensitivity of different cancer cell lines to these inhibitors is crucial for preclinical research and clinical trial design.

Cell Line Sensitivity to KRAS G12C Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for several prominent KRAS G12C inhibitors—sotorasib, adagrasib, and glecirasib—across a panel of human cancer cell lines. The data reveals a range of sensitivities, highlighting the diverse cellular contexts in which these inhibitors operate. For divarasib, preclinical studies have demonstrated a median IC50 in the sub-nanomolar range, indicating high potency.[4][5] It has been reported to be over 18,000-fold more selective for mutant G12C cell lines than for wild-type cells.[4]

| Cell Line | Cancer Type | Sotorasib IC50 (µM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 0.006 - 0.0818 |

| MIA PaCa-2 | Pancreatic Cancer | 0.009 |

| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 |

Table 1: Sotorasib IC50 Values in Various KRAS G12C Mutant Cell Lines. Data compiled from multiple preclinical studies.[6][7]

| Cell Line | Cancer Type | Adagrasib IC50 (nM) - 2D culture | Adagrasib IC50 (nM) - 3D culture |

| Panel of 17 KRAS G12C mutant cell lines | Various | 10 - 973 | 0.2 - 1042 |

Table 2: Adagrasib IC50 Value Ranges in KRAS G12C Mutant Cell Lines. Adagrasib demonstrates potent inhibition of cell growth in the majority of KRAS G12C-mutant cell lines.[8][9][10]

| Cell Line | Cancer Type | Glecirasib IC50 (nmol/L) - p-ERK Inhibition | Glecirasib IC50 (nmol/L) - Cell Viability |

| NCI-H1373 | Non-Small Cell Lung Cancer | 10.9 (median of 7 cell lines) | 11.8 (median of 7 cell lines) |

| NCI-H385 | Non-Small Cell Lung Cancer | ||

| MIA PaCa-2 | Pancreatic Cancer |